![molecular formula C7H10ClNO2S B6253553 methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride CAS No. 78648-43-8](/img/no-structure.png)
methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 78648-43-8 . It has a molecular weight of 207.68 and its IUPAC name is methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO2S.ClH/c1-4-6(7(9)10-2)5(8)3-11-4;/h3H,8H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 179-181 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Role in Medicinal Chemistry
Thiophene and its substituted derivatives, including methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride, are very important classes of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Properties
These compounds have been found to exhibit anti-inflammatory properties, making them useful in the treatment of conditions characterized by inflammation .
Anti-Psychotic Properties
Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride has also been found to have anti-psychotic properties, which could make it useful in the treatment of various psychiatric disorders .
Anti-Arrhythmic Properties
This compound has been found to exhibit anti-arrhythmic properties, potentially making it useful in the treatment of certain heart conditions .
Anti-Anxiety Properties
Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride has been found to have anti-anxiety properties, which could make it useful in the treatment of anxiety disorders .
Anti-Fungal Properties
This compound has been found to exhibit anti-fungal properties, potentially making it useful in the treatment of various fungal infections .
Anti-Microbial Properties
Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride has also been found to have anti-microbial properties, which could make it useful in the treatment of various bacterial infections .
Anti-Cancer Properties
This compound has been found to exhibit anti-cancer properties, potentially making it useful in the treatment of various types of cancer .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride involves the reaction of 2-methylthiophene-3-carboxylic acid with methylamine and hydrogen sulfide gas in the presence of a catalyst to form methyl 4-amino-2-methylthiophene-3-carboxylate. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-methylthiophene-3-carboxylic acid", "methylamine", "hydrogen sulfide gas", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methylthiophene-3-carboxylic acid is reacted with methylamine and hydrogen sulfide gas in the presence of a catalyst to form methyl 4-amino-2-methylthiophene-3-carboxylate.", "Step 2: Methyl 4-amino-2-methylthiophene-3-carboxylate is then reacted with hydrochloric acid to form the hydrochloride salt of methyl 4-amino-2-methylthiophene-3-carboxylate." ] } | |
CAS RN |
78648-43-8 |
Product Name |
methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride |
Molecular Formula |
C7H10ClNO2S |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.